molecular formula C9H13BO3 B1592615 (2-(Ethoxymethyl)phenyl)boronic acid CAS No. 871329-56-5

(2-(Ethoxymethyl)phenyl)boronic acid

Cat. No.: B1592615
CAS No.: 871329-56-5
M. Wt: 180.01 g/mol
InChI Key: SVBVDEHEAYWGFP-UHFFFAOYSA-N
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Description

(2-(Ethoxymethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C9H13BO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its ability to form stable covalent bonds with diols, making it useful in various chemical applications.

Mechanism of Action

Target of Action

Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing structures .

Mode of Action

It’s worth noting that boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical pathways due to their ability to form boronate esters with 1,2- and 1,3-diols, which are common in biological systems .

Pharmacokinetics

The safety data sheet indicates that the compound may cause skin and eye irritation, and may also cause respiratory irritation if inhaled . This suggests that the compound can be absorbed through the skin, eyes, and respiratory tract.

Result of Action

The ability of boronic acids to form reversible covalent complexes with diol-containing structures can potentially affect the function of proteins, enzymes, and receptors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-(Ethoxymethyl)phenyl)boronic acid. For instance, the compound is water-soluble, which means its action can be influenced by the presence of water . Additionally, the safety data sheet suggests that the compound should be stored in a locked up place , indicating that it may be sensitive to certain environmental conditions such as light, heat, or humidity.

Biochemical Analysis

Biochemical Properties

(2-(Ethoxymethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes, proteins, and other biomolecules through the formation of reversible covalent bonds with diols and other nucleophilic groups. This interaction is crucial in the development of enzyme inhibitors and sensors for detecting biomolecules. For example, this compound can form complexes with enzymes that have active sites containing serine or threonine residues, leading to enzyme inhibition .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and gene expression patterns . Additionally, the compound’s interaction with cellular proteins can impact metabolic processes, potentially leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access . Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of phenylboronic acid and ethanol . This degradation can impact the long-term effects of the compound on cellular function, as the concentration of the active form decreases over time. In in vitro and in vivo studies, the temporal effects of this compound have been observed to include changes in enzyme activity, gene expression, and cellular metabolism over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxic effects at high doses may include oxidative stress, inflammation, and cell death.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through hydrolysis, leading to the formation of phenylboronic acid and ethanol . Additionally, it may undergo conjugation reactions with cellular metabolites, such as glutathione, which can influence its activity and excretion. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in the compound’s metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s relatively low molecular weight and hydrophilic nature facilitate its diffusion across cell membranes . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting proteins and sequences . These interactions can influence the compound’s activity and function within the cell, as well as its potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethoxymethyl)phenyl)boronic acid typically involves the reaction of 2-(Ethoxymethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

    Reagents: 2-(Ethoxymethyl)phenyl magnesium bromide, trimethyl borate

    Solvent: Anhydrous ether

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and optimized reaction parameters can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(Ethoxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Esterification: Reaction with alcohols to form boronic esters.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Esterification: Alcohols, acid catalysts.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Esterification: Boronic esters.

Scientific Research Applications

(2-(Ethoxymethyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • (4-Methoxyphenyl)boronic acid
  • (2-Methylphenyl)boronic acid

Uniqueness

(2-(Ethoxymethyl)phenyl)boronic acid is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and solubility. This structural feature can enhance its performance in certain reactions compared to other boronic acids.

Properties

IUPAC Name

[2-(ethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-2-13-7-8-5-3-4-6-9(8)10(11)12/h3-6,11-12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBVDEHEAYWGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629654
Record name [2-(Ethoxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-56-5
Record name B-[2-(Ethoxymethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Ethoxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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